VPC-70619 mechanism of action
VPC-70619 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of VPC-70619, a Novel N-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-70619 is a potent and selective small-molecule inhibitor of the N-Myc oncogene, a key driver in several aggressive cancers, including neuroendocrine prostate cancer (NEPC), neuroblastoma, and anaplastic thyroid cancer.[1][2][3][4] Developed through computer-aided drug design (CADD), VPC-70619 represents a promising therapeutic agent by targeting the traditionally "undruggable" Myc family of transcription factors.[2][3][4][5] This document provides a comprehensive overview of the mechanism of action of VPC-70619, detailing its molecular interactions, cellular effects, and preclinical validation. It is intended to serve as a technical resource for researchers and drug development professionals investigating N-Myc inhibition.
Core Mechanism of Action
The primary oncogenic activity of N-Myc stems from its formation of a heterodimer with the protein Max. This N-Myc-Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[6]
VPC-70619's mechanism of action is centered on the direct disruption of this process. It is designed to bind to the DNA-binding domain (DBD) of the N-Myc-Max heterodimer.[2][3][5] This interaction physically obstructs the complex from binding to DNA E-boxes.[1][5][7][8] Crucially, VPC-70619 does not prevent the formation of the N-Myc-Max heterodimer itself but rather acts as a competitive inhibitor of DNA binding.[5][6] By preventing the N-Myc-Max complex from engaging with its genomic targets, VPC-70619 effectively suppresses the transcription of N-Myc-dependent genes, leading to potent anti-proliferative effects in N-Myc-driven cancer cells.[1][2][6]
Quantitative Efficacy and Pharmacokinetics
The efficacy and stability of VPC-70619 have been quantified through various preclinical assays. The compound demonstrates potent, dose-dependent inhibition of N-Myc transcriptional activity and selective cytotoxicity against N-Myc-overexpressing cancer cell lines.
Table 1: In Vitro Efficacy and Stability
| Parameter | Compound | Value | Cell Line / Condition | Source |
| Transcriptional Inhibition IC50 | VPC-70619 | Not explicitly stated, but potent at 5 µM | Not specified | [9] |
| VPC-70551 (parental) | ~10 µM | Not specified | [5][9] | |
| VPC-70063 (precursor) | >25 µM | Not specified | [5][9] | |
| Cell Viability Inhibition | VPC-70619 | 99.4% inhibition at 10 µM | IMR32 (N-Myc positive) | [1] |
| VPC-70619 | 14.1% inhibition at 10 µM | HO15.19 (N-Myc negative) | [1] | |
| Microsomal Stability (T1/2) | VPC-70619 | 2310 min | Liver microsomes | [1][5][9] |
| VPC-70551 (parental) | 141 min | Liver microsomes | [5][9] | |
| VPC-70063 (precursor) | 69 min | Liver microsomes | [5][9] |
Table 2: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg)
| Administration | Compound | Tmax (min) | Cmax (ng/mL) | Bioavailability | Source |
| Peroral (PO) | VPC-70619 | Not specified | Not specified | High | [2][5] |
| VPC-70551 | 480 | 2600 | Lower than VPC-70619 | [2] | |
| Intraperitoneal (IP) | VPC-70619 | Not specified | Not specified | High | [2][5] |
| VPC-70551 | 60 | 6220 | Lower than VPC-70619 | [2] |
Note: Specific Cmax and Tmax values for VPC-70619 were not detailed in the provided sources, but its profile was reported as improved with higher bioavailability compared to its parent compound.[2][5]
Experimental Protocols and Methodologies
The mechanism of VPC-70619 was elucidated through a series of key experiments. The general workflow involved computational screening followed by in vitro and in vivo validation.
Microscale Thermophoresis (MST)
This assay was performed to confirm the direct binding of VPC-70619 to the N-Myc-Max protein complex and to estimate the binding affinity (Kd).[2][5][6]
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Protein Labeling: Purified recombinant N-Myc-Max protein complex was labeled with the red fluorescent dye NT647 using an amine-reactive protein labeling kit.[2]
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Sample Preparation: A fixed concentration of the labeled N-Myc-Max complex (e.g., 5 nM) was mixed with a serial dilution of VPC-70619 in an assay buffer (20 mM Tris pH 8.0, 100 mM NaCl, 0.2 mM TCEP, 0.1 mM PMSF, 5% glycerol). The final DMSO concentration was kept constant (e.g., 5%).[2]
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Incubation: The protein-inhibitor solutions were incubated at room temperature in the dark for 5 minutes.[2]
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Measurement: Samples were loaded into premium capillaries for analysis on a Monolith NT.115 instrument. MST was performed using medium MST power and 20% LED excitation power.[2]
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Data Analysis: The change in thermophoresis was plotted against the logarithm of the ligand concentration, and the data were fitted to determine the dissociation constant (Kd) using MO Affinity Analysis software.[2] The results indicated a weak but direct binding, consistent with the compound targeting the shallow DNA-binding pocket.[5]
Biolayer Interferometry (BLI)
BLI was used to quantify the ability of VPC-70619 to inhibit the binding of the N-Myc-Max complex to a DNA E-box sequence.[5][6]
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Principle: A biotinylated DNA probe containing the E-box sequence is immobilized on a streptavidin-coated biosensor. The binding of the N-Myc-Max complex to this probe is measured in real-time.
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Protocol: The assay was performed at various concentrations of VPC-70619 (e.g., 0 µM, 50 µM, 100 µM, and 200 µM).[5] The N-Myc-Max complex was incubated with the compound before being introduced to the DNA-coated biosensor.
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Endpoint: The degree of association (binding) of the N-Myc-Max complex to the DNA probe was measured. A reduction in binding in the presence of VPC-70619 indicates inhibition.
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Key Finding: VPC-70619 was shown to effectively disrupt the N-Myc-Max-DNA interaction at a concentration of 100 µM.[5]
Proximity Ligation Assay (PLA)
PLA was conducted to determine if VPC-70619 disrupts the formation of the N-Myc-Max heterodimer within cells.[5][6]
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Cell Treatment: LNCaP-NMYC cells were treated with VPC-70619 (e.g., 10 µM) or a known Myc-Max dimerization inhibitor (10074-G5) for 72 hours.[5]
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Assay Principle: Primary antibodies against N-Myc and Max are added. If the proteins are in close proximity (<40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified.
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Detection: The amplified DNA is detected using a fluorescent probe, with each fluorescent dot representing an N-Myc-Max interaction.
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Key Finding: Unlike the inhibitor 10074-G5, which reduced the number of interactions, VPC-70619 did not significantly change the number of N-Myc-Max interactions. This confirms that VPC-70619 does not block heterodimerization but rather the subsequent DNA binding.[5][6]
Transcriptional Reporter and Cell Viability Assays
These assays were used to measure the functional consequences of N-Myc inhibition by VPC-70619.
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Transcriptional Reporter Assay: A luciferase reporter construct under the control of an E-box-containing promoter was used. Cells were treated with increasing concentrations of VPC-70619 (0–25 µM), and the resulting luciferase activity was measured to quantify the inhibition of N-Myc-mediated transcription.[5][6][9]
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Cell Viability/Proliferation Assays: N-Myc positive (e.g., IMR32, NCI-H660, SW1736-PTX, 8505C-PTX) and N-Myc negative (e.g., HO15.19) cell lines were treated with VPC-70619 (e.g., 0.5-30 µM for 0-72 hours).[1][6][9] Cell viability was assessed using standard methods (e.g., MTT, CellTiter-Glo). The results demonstrated potent and selective inhibition of proliferation in N-Myc-dependent cell lines.[1][6]
Conclusion
VPC-70619 is a novel, orally active N-Myc inhibitor with a well-defined mechanism of action.[7][8] It functions by directly binding to the N-Myc-Max heterodimer and sterically hindering its interaction with DNA E-boxes, thereby inhibiting the transcription of oncogenic target genes. This mechanism has been validated through a suite of biophysical and cell-based assays. With its high stability and bioavailability, VPC-70619 stands out as a promising clinical candidate for the treatment of NEPC and other malignancies driven by N-Myc overexpression.[2][5][9] Further preclinical and clinical investigation is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 4. Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VPC-70619 | TargetMol [targetmol.com]
- 8. glpbio.cn [glpbio.cn]
- 9. researchgate.net [researchgate.net]
